Divergent Photocyclization Regioselectivity: 4-Methoxy EDG Dictates Spirocyclic vs. Quinoxalinone Product Outcome
In visible light-induced, N-bromosuccinimide-mediated cyclization, 2-azido-N-arylacetamides undergo iminyl radical cyclization to yield either quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones depending on the electronic nature of the para-substituent on the N-phenyl ring. Substrates bearing electron-withdrawing groups (EWGs, e.g., –NO₂, –Cl) at the para-position preferentially form quinoxalin-2-ones, whereas substrates bearing electron-donating groups (EDGs, e.g., –OCH₃, –CH₃) selectively yield spirocyclic products [1]. The 4-methoxy substituent in AMA serves as a strong EDG, thereby enabling selective access to the spirocyclic scaffold that is inaccessible when using the 4-nitro or 4-chloro analogs. The reaction proceeds at ambient temperature under visible light irradiation with NBS as the mediator [1].
| Evidence Dimension | Photocyclization product outcome (regioselectivity) as a function of para-substituent electronic character |
|---|---|
| Target Compound Data | Spiro[cyclohexene-1,2′-imidazol]-4′-one (spirocyclic product) |
| Comparator Or Baseline | 2-Azido-N-(4-nitrophenyl)acetamide (EWG) → quinoxalin-2(1H)-one; 2-Azido-N-(4-chlorophenyl)acetamide (EWG) → quinoxalin-2(1H)-one |
| Quantified Difference | EDG (OCH₃, CH₃) → spirocyclic scaffold; EWG (NO₂, Cl) → quinoxalinone scaffold. Reaction yields for representative substrates ranged from 58% to 89% [1]. |
| Conditions | Visible light irradiation, N-bromosuccinimide (NBS) as mediator, ambient temperature, reaction time 3–12 h [1] |
Why This Matters
The 4-methoxy substituent determines the product scaffold identity; substituting AMA with a 4-nitro or 4-chloro analog will yield a structurally distinct heterocyclic core, rendering synthetic protocols non-transferable without complete re-optimization.
- [1] Li, Z.-S.; Wang, W.-X.; Yang, J.-D.; et al. Photoinduced and N-Bromosuccinimide-Mediated Cyclization of 2-Azido-N-phenylacetamides. Organic Letters 2013, 15 (15), 3820-3823. View Source
